4-Aminothiophene-2-carbonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Aminothiophene-2-carbonitrile is characterized by a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Molecular geometries and Gibbs energies for intermediates and transition states were calculated .Chemical Reactions Analysis
The mechanism of the first reaction was studied using high-level quantum chemical calculations . Density functional theory (DFT) studies were carried out to determine the mechanism of the first reaction .Scientific Research Applications
Organic Semiconductors
4-Aminothiophene-2-carbonitrile: derivatives are pivotal in the development of organic semiconductors. These compounds are integral to the advancement of organic field-effect transistors (OFETs) and the fabrication of organic light-emitting diodes (OLEDs) . Their unique electronic properties make them suitable for use in flexible displays and electronic devices.
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives serve as effective corrosion inhibitors. The incorporation of 4-Aminothiophene-2-carbonitrile into coatings can protect metals and alloys from corrosive environments, extending the life of structures and machinery .
Pharmacological Properties
Thiophene derivatives exhibit a range of pharmacological properties4-Aminothiophene-2-carbonitrile has potential applications in developing drugs with anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic effects . This versatility makes it a valuable compound for medicinal chemistry research.
Hepatitis Drug Candidates
Recent studies have modeled aminothiophene-carbonitrile derivatives as potential drug candidates for Hepatitis B and C . These compounds, including 4-Aminothiophene-2-carbonitrile , have shown promise in inhibiting the RNA-dependent RNA polymerase proteins of hepatitis B and C variants, which could lead to new treatments for these diseases .
Nonlinear Optical Properties
The molecular electronic characteristics of 4-Aminothiophene-2-carbonitrile derivatives have been explored for their nonlinear optical properties. These properties are crucial for applications in optical switching and modulation, which are essential components of modern telecommunication systems .
Organic Synthesis
4-Aminothiophene-2-carbonitrile: is used in various organic synthesis reactions, such as the Gewald reaction, which is a condensation reaction that forms aminothiophene derivatives. These reactions are fundamental in creating complex organic molecules for research and industrial applications .
Material Science
In material science, 4-Aminothiophene-2-carbonitrile derivatives are utilized to develop new materials with unique properties. They contribute to the creation of advanced polymers and composites that can be used in high-performance applications .
Dental Anesthetics
Thiophene derivatives, by extension, have been used in dental anesthetics. For example, articaine, which contains a thiophene ring, is used as a voltage-gated sodium channel blocker. While not directly linked to 4-Aminothiophene-2-carbonitrile , this application highlights the potential of thiophene derivatives in anesthetic formulations .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-aminothiophene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2S/c6-2-5-1-4(7)3-8-5/h1,3H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWDYANXQRLQKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80520998 | |
Record name | 4-Aminothiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80520998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminothiophene-2-carbonitrile | |
CAS RN |
73781-74-5 | |
Record name | 4-Amino-2-thiophenecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73781-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminothiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80520998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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